N-Succinyl-5-aminoimidazole-4-carboxamide Ribose N-Succinyl-5-aminoimidazole-4-carboxamide Ribose
Brand Name: Vulcanchem
CAS No.: 17388-80-6
VCID: VC0046076
InChI: InChI=1S/C13H18N4O9/c14-10-7(11(23)16-4(13(24)25)1-6(19)20)15-3-17(10)12-9(22)8(21)5(2-18)26-12/h3-5,8-9,12,18,21-22H,1-2,14H2,(H,16,23)(H,19,20)(H,24,25)/t4-,5+,8+,9+,12+/m0/s1
SMILES: C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)NC(CC(=O)O)C(=O)O
Molecular Formula: C13H18N4O9
Molecular Weight: 374.306

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose

CAS No.: 17388-80-6

Cat. No.: VC0046076

Molecular Formula: C13H18N4O9

Molecular Weight: 374.306

* For research use only. Not for human or veterinary use.

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose - 17388-80-6

Specification

CAS No. 17388-80-6
Molecular Formula C13H18N4O9
Molecular Weight 374.306
IUPAC Name (2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid
Standard InChI InChI=1S/C13H18N4O9/c14-10-7(11(23)16-4(13(24)25)1-6(19)20)15-3-17(10)12-9(22)8(21)5(2-18)26-12/h3-5,8-9,12,18,21-22H,1-2,14H2,(H,16,23)(H,19,20)(H,24,25)/t4-,5+,8+,9+,12+/m0/s1
Standard InChI Key XNKLTOHYNRQCLJ-ZZZDFHIKSA-N
SMILES C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)NC(CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structure

Molecular Classification

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is an imidazole derivative consisting of a ribose sugar moiety linked to a modified imidazole ring with carboxamide and amino functional groups. The compound also features a succinyl group attached to the carboxamide nitrogen. This unique structural arrangement contributes to its specific biochemical properties and role in purine metabolism .

Structural Formula and Representation

The molecular formula of SAICAR is C₁₃H₁₈N₄O₉, with a computed molecular weight of 374.30 g/mol . Its structure can be described as a ribofuranosyl imidazole with specific functional group substitutions at positions 4 and 5 of the imidazole ring, along with a succinyl moiety attached through an amide bond. The presence of multiple hydroxyl groups on the ribose portion and carboxylic acid groups on the succinyl portion contributes to its hydrophilic properties and solubility in aqueous environments.

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial contexts, reflecting its chemical structure and biological significance:

Systematic NameAlternative NamesRegistry Numbers
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acidSAICAR Disodium SaltCAS: 17388-80-6
N-Succinyl-5-aminoimidazole-4-carboxamide RiboseN-[(5-Amino-1-β-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-L-aspartic AcidDTXSID70711616
N-SUCCINYL-5-AMINOIMIDAZOLE-4-CARBOXAMIDE RIBOSE DISODIUM SALTSuccinylaminoimidazole carboxamide ribosideHMDB0240295

The IUPAC name reflects its stereochemistry and functional groups in precise chemical terminology, while the shorter names are commonly used in biochemical contexts .

Physical and Chemical Properties

Molecular Characteristics

SAICAR possesses several distinctive molecular features that influence its behavior in biological systems:

  • Molecular Weight: 374.30 g/mol (free acid form); 418.27 g/mol (disodium salt)

  • Stereochemistry: Contains multiple chiral centers, particularly in the ribose portion, with specific configurations denoted in the IUPAC name as (2R,3R,4S,5R) for the ribofuranosyl group and (2S) for the aspartic acid portion

  • Functional Groups: Features amino, carbonyl, hydroxyl, and carboxylic acid moieties that contribute to its hydrogen bonding capabilities

  • Solubility: The presence of multiple polar groups makes it water-soluble, especially in its salt forms

Chemical Identifiers

The compound can be uniquely identified through several chemical notation systems:

  • InChI: InChI=1S/C13H18N4O9/c14-10-7(11(23)16-4(13(24)25)1-6(19)20)15-3-17(10)12-9(22)8(21)5(2-18)26-12/h3-5,8-9,12,18,21-22H,1-2,14H2,(H,16,23)(H,19,20)(H,24,25)/t4-,5+,8+,9+,12+/m0/s1

  • InChIKey: XNKLTOHYNRQCLJ-ZZZDFHIKSA-N

  • SMILES: C1=NC(=C(N1[C@H]2C@@HO)N)C(=O)NC@@HC(=O)O

These identifiers serve as standardized ways to represent the compound in chemical databases and literature, facilitating accurate identification across different research contexts.

Biochemical Role and Metabolism

Role in Purine Biosynthesis

SAICAR occupies a critical position in the de novo purine biosynthesis pathway, serving as an essential intermediate in the formation of IMP (inosine monophosphate), which is subsequently converted to AMP and GMP—the precursors of adenine and guanine nucleotides . Its presence and concentration are tightly regulated as part of cellular control over nucleotide synthesis.

SAICAR is synthesized from its precursor in the pathway and is further processed by the enzyme adenylosuccinate lyase (ASL) to form AICAR (5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate) . This conversion represents a key step in the purine synthesis pathway, with AICAR going on to form IMP through the action of AICAR-Transformylase and IMP Cyclohydrolase activities of the ATIC enzyme .

Metabolic Regulation

The concentration of SAICAR in cells is regulated through multiple mechanisms:

  • Feedback inhibition: AICAR, the product of SAICAR metabolism, inhibits ASL through feedback regulation, potentially leading to SAICAR accumulation

  • Adenine availability: External adenine levels influence the rate of de novo purine synthesis, affecting SAICAR production

  • Energy status: ATP and ADP levels modulate the first step of purine synthesis, indirectly affecting SAICAR concentrations

Perturbations in these regulatory mechanisms can lead to abnormal SAICAR accumulation, which has been observed in certain metabolic disorders and pathological conditions .

Enzymatic Interactions

The primary enzyme that metabolizes SAICAR is adenylosuccinate lyase (ASL), which catalyzes its conversion to AICAR. This reaction involves the cleavage of the succinyl group, releasing fumarate as a byproduct. The enzyme has been well-characterized across various species, with deficiencies in humans associated with specific metabolic disorders characterized by SAICAR accumulation .

Biological Significance

Normal Physiological Functions

  • It participates in the synthesis of adenine and guanine, which are crucial components of DNA and RNA

  • It contributes to the formation of adenosine monophosphate (AMP), a key energy currency in cellular metabolism

  • It serves as a substrate for investigating metabolic pathways such as the pentose phosphate pathway and purine nucleotide cycle

Pathological Implications

Abnormal accumulation of SAICAR has been associated with several pathological conditions:

  • In yeast, when AICAR accumulates due to metabolic disturbances, SAICAR also accumulates through feedback inhibition of adenylosuccinate lyase

  • Similar accumulation patterns have been observed in specific human pathologies, though the precise contribution of SAICAR to disease symptoms remains under investigation

  • Patients with adenylosuccinate lyase deficiency, a rare inborn error of metabolism, show elevated levels of SAICAR in body fluids, contributing to neurological manifestations

Research into the pathological significance of SAICAR continues to evolve, with emerging evidence suggesting potential roles in cellular signaling beyond its metabolic function.

Research Applications and Future Perspectives

Biochemical Research Applications

SAICAR has significant value in biochemical research due to its position in key metabolic pathways:

  • It serves as a substrate for studying enzymes involved in purine metabolism

  • Its metabolism provides insights into the regulation of nucleotide synthesis

  • It can be used as a metabolic marker for specific enzymatic deficiencies

  • The disodium salt form is commercially available as a research reagent for investigating purine metabolism

Connection to AICAR Research

The relationship between SAICAR and its metabolic product AICAR has garnered significant research interest:

  • AICAR has been extensively studied for its role in activating AMP-activated protein kinase (AMPK)

  • In yeast, AICAR has been shown to stimulate interactions between transcription factors, influencing gene expression

  • Understanding SAICAR metabolism provides context for interpreting AICAR-related findings

  • The AICAR-AMPK pathway has potential therapeutic applications in metabolic diseases, making the upstream metabolism of SAICAR relevant to drug development

Emerging Research Directions

Current and future research on SAICAR is likely to focus on several promising areas:

  • Elucidating additional regulatory roles beyond purine metabolism

  • Investigating its potential as a biomarker for specific metabolic disorders

  • Exploring the therapeutic potential of modulating SAICAR metabolism

  • Understanding its role in cellular responses to metabolic stress

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